molecular formula C7H7NO3 B1281832 (2-formyl-1H-pyrrol-1-yl)acetic acid CAS No. 67451-42-7

(2-formyl-1H-pyrrol-1-yl)acetic acid

Cat. No.: B1281832
CAS No.: 67451-42-7
M. Wt: 153.14 g/mol
InChI Key: VQNKRZLHJSBDGY-UHFFFAOYSA-N
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Description

(2-formyl-1H-pyrrol-1-yl)acetic acid is a chemical compound with the molecular formula C7H7NO3 It is characterized by the presence of a formyl group attached to a pyrrole ring, which is further connected to an acetic acid moiety

Biochemical Analysis

Biochemical Properties

(2-formyl-1H-pyrrol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit reverse transcriptase and cellular DNA polymerases, which are crucial for the replication of human immunodeficiency virus type 1 (HIV-1) and other cellular processes . Additionally, this compound exhibits antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antioxidant activities . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to exhibit immunostimulatory and antiproliferative effects, which can enhance the immune response and inhibit the growth of cancer cells . These effects are mediated through its interaction with specific cellular receptors and signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can inhibit the activity of certain enzymes involved in the replication of viruses, thereby preventing their proliferation . Additionally, this compound can modulate the expression of genes involved in inflammatory responses, contributing to its anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also exhibit biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced immune response and reduced inflammation . At high doses, it may cause toxic or adverse effects, including liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, the compound can undergo spontaneous dehydration and subsequent oxidation to form other bioactive metabolites . These metabolic transformations can influence the compound’s biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-formyl-1H-pyrrol-1-yl)acetic acid typically involves the condensation of pyrrole derivatives with formylating agents. One common method includes the reaction of pyrrole with formic acid under acidic conditions to introduce the formyl group at the 2-position of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-formyl-1H-pyrrol-1-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens (Cl2, Br2), nitro groups (NO2+), and alkyl groups (R+)

Major Products Formed

Scientific Research Applications

(2-formyl-1H-pyrrol-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2-formyl-5-methoxymethyl-1H-pyrrol-1-yl)acetic acid
  • (2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)acetic acid
  • (2-formyl-1H-pyrrol-1-yl)butanoic acid

Uniqueness

(2-formyl-1H-pyrrol-1-yl)acetic acid is unique due to its specific structural features, such as the formyl group at the 2-position of the pyrrole ring and the acetic acid moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(2-formylpyrrol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNKRZLHJSBDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499111
Record name (2-Formyl-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67451-42-7
Record name (2-Formyl-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner, when the halogenated alkanoic acids listed in Table 1 are substituted for bromoacetic acid and reacted with pyrrole-2-carboxaldehyde, the products listed in Table 1 are obtained.
[Compound]
Name
halogenated alkanoic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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